molecular formula C12H23N3O B1671243 Esaprazole CAS No. 64204-55-3

Esaprazole

Cat. No. B1671243
CAS RN: 64204-55-3
M. Wt: 225.33 g/mol
InChI Key: RTFADALJKSFJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esaprazole, also known as Esomeprazole, is a proton pump inhibitor used to treat symptoms of gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid such as Zollinger-Ellison syndrome . It is also used to promote healing of erosive esophagitis (damage to your esophagus caused by stomach acid) and may be given to prevent gastric ulcer caused by infection with Helicobacter pylori (H. pylori), or by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

Esomeprazole synthesis has been achieved in optimized continuous reaction equipment under mild conditions, providing esomeprazole in 98% yield and 98% ee . The process involves an asymmetric sulfoxidation .


Molecular Structure Analysis

Esaprazole has a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol .


Chemical Reactions Analysis

Esomeprazole has been analyzed in various matrices using different chromatographic methods . These methods aim to analyze Esomeprazole in biological fluids in the presence of other drugs and metabolites for studying drug kinetics or drug-drug interaction and enzyme polymorphism .


Physical And Chemical Properties Analysis

Esaprazole has a density of 1.1±0.1 g/cm3, a boiling point of 419.0±33.0 °C at 760 mmHg, and a flash point of 207.2±25.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. Gastric Mucosal Protection

Esaprazole, known as N-cyclohexyl-1-piperazineacetamide monohydrochloride, has been researched for its ability to prevent gastric mucosal damage in rats induced by necrotizing agents. It was observed to protect the gastric mucosa at doses lower than those needed for antisecretory effects. Interestingly, this protective action does not solely depend on the mobilization of endogenous prostaglandins, suggesting other underlying mechanisms (Zuccari et al., 1990).

2. Neuroprotective Properties

Remarkably, esaprazole has also demonstrated neuroprotective activities. It shows σ1 binding in vitro, which was a surprising discovery given its known role in protecting against stomach and intestinal ulcers. A diverse set of Esaprazole analogues was synthesized to enhance blood-brain barrier penetration, revealing a relationship with the σ1 receptor and exhibiting neuroprotective properties in certain in vitro assays (Kelly et al., 2013).

3. Effect on Acid, Peptic, and Alkaline Secretion

In studies involving duodenal ulcer patients, esaprazole exhibited significant effects on acid, peptic, and alkaline secretion. A modified gastric acid test revealed that esaprazole inhibited the total volume of gastric secretion and the volume of non-parietal secretion, while not affecting pepsin output or serum pepsinogen group I (Dal Santo et al., 1993).

4. Cholinergic Effects on Gastric Secretion

Esaprazole's effects on gastric acid secretion and plasma gastrin levels were examined in dogs. It demonstrated varying inhibitory effects depending on the test performed, with a significant impact against 2-deoxy-D-glucose-induced acid output and gastrin release. This suggests that esaprazole's action on gastric secretion is linked to its peripheral anticholinergic activity, indicating a role in gastric secretion regulation (Blandizzi et al., 1993).

5. Gastric Antisecretory Effects

Further research on rats showed that esaprazole reduced gastric secretion, including volume, acid output, and pepsin secretion. These inhibitory actionsinvolve the cholinergic parasympathetic pathway, probably through both direct and indirect mechanisms. This indicates esaprazole's potential in modulating gastric secretory parameters, particularly under conditions of stimulated vagal activity (Blandizzi et al., 1992).

6. Stimulating Gastric Mucus Output

Esaprazole also influences rat gastric mucus after acute oral administration. Both soluble and insoluble mucus saw significant quantitative increases. This effect could partially explain esaprazole's gastro-protective action, as increased gastric mucus output may protect the stomach lining (Luzzani et al., 1989).

7. Antisecretory Activity in Healthy Volunteers

In clinical studies involving healthy volunteers, esaprazole showed dose-dependent antisecretory activity. Both basal gastric secretion and pentagastrin-stimulated secretion were significantly reduced after oral administration of esaprazole, highlighting its potential for clinical application in conditions requiring gastric acid suppression (Erembourg et al., 1987).

8. Treatment of Gastric Ulcer

Esaprazole was evaluated in a clinical trial for the treatment of gastric ulcer. Administered once a day in varying doses, it showed potential usefulness in the treatment of gastric ulcer, with good safety and rapid improvement in symptoms and signs (Dal Monte et al., 1987).

9. Cytoprotective Effect on Gastric Mucosa

The cytoprotective properties of esaprazole on the gastric mucosa, especially following aspirin administration, were studied in patients with non-ulcer dyspepsia. Esaprazole at higher doses significantly reduced the fall in potential difference across the gastric mucosa caused by aspirin, suggesting a dose-dependent cytoprotective effect (Ardizzone et al., 1986).

10. Treatment of Chronic Superficial Gastritis

In a study comparing esaprazole with sulglicotide for treating dyspeptic patients with chronic superficial gastritis of the antrum, esaprazole was effective in improving symptoms and reducing gastric mucosal inflammation. This suggests its potential role in managing dyspeptic symptoms associated with gastritis (Sabbatini et al., 1991).

Safety And Hazards

Esomeprazole may cause serious side effects. Call your doctor at once if you have severe stomach pain, diarrhea that is watery or bloody, seizure (convulsions), kidney problems, low magnesium, or new or worsening symptoms of lupus .

properties

IUPAC Name

N-cyclohexyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h11,13H,1-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFADALJKSFJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91290-76-5 (mono-hydrochloride)
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046147
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esaprazole

CAS RN

64204-55-3
Record name Esaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64204-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064204553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QSU0IB5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esaprazole
Reactant of Route 2
Reactant of Route 2
Esaprazole
Reactant of Route 3
Reactant of Route 3
Esaprazole
Reactant of Route 4
Reactant of Route 4
Esaprazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Esaprazole
Reactant of Route 6
Reactant of Route 6
Esaprazole

Citations

For This Compound
70
Citations
C Blandizzi, G Mengozzi, L Intorre, G Natale, G Soldani… - Pharmacology, 1993 - karger.com
… , 9], esaprazole inhibited both basal and stimulated gastric acid secre tion. However, although in vitro experiments suggested that esaprazole was … the effects of esaprazole on both acid …
Number of citations: 4 karger.com
S Ardizzone, O Sangaletti… - Journal of …, 1986 - journals.sagepub.com
… of esaprazole … of esaprazole on the aspirin induced fall in PD may be dose-dependent, because they were not observed with esaprazole 600 mg but they were evident with esaprazole …
Number of citations: 3 journals.sagepub.com
C Blandizzi, G Natale, M De Bona, M Del Tacca - Digestion, 1992 - karger.com
… , esaprazole decreased volume, acid output and pepsin secretion. In anaesthetized stomachperfused rats, esaprazole … ea-pig ileum were antagonized by esaprazole only at high con …
Number of citations: 2 karger.com
PR Dal Monte, S Gullini, A Saggioro… - … and clinical research, 1987 - europepmc.org
The activity and tolerability of esaprazole administered once a day at doses of 900 and 1350 mg/day in the treatment of gastric ulcer were evaluated in a preliminary study carried out in …
Number of citations: 4 europepmc.org
G Zuccari, G Clavenna, A Sala, T Viganò… - European journal of …, 1990 - Elsevier
… Esaprazole, given orally, dose dependently prevented the … Esaprazole was also found to increase the gastric mucosal … protection provided by esaprazole suggests that mechanisms …
Number of citations: 2 www.sciencedirect.com
PL Dal Santo, F Vianello, B Germana… - Zeitschrift fur …, 1993 - europepmc.org
… Esaprazole had a significant inhibitory effect on the total volume of gastric secretion and on … by Esaprazole, while bicarbonate secretion was reduced. Antiulcer activity of Esaprazole …
Number of citations: 3 europepmc.org
NM Kelly, A Wellejus, H Elbrønd-Bek… - Bioorganic & medicinal …, 2013 - Elsevier
… Esaprazole had more general cytoprotective effects and discovered through testing in receptor binding assays that Esaprazole … Therefore, we tested whether Esaprazole would show …
Number of citations: 1 www.sciencedirect.com
L Erembourg, P Reggiani, GP Tosi, G Ferla… - International journal of …, 1987 - europepmc.org
The antisecretory effects of esaprazole on basal gastric secretion … The oral administration of 900 mg of esaprazole 30 min before … Esaprazole was shown to have a dose-dependent …
Number of citations: 1 europepmc.org
F Luzzani, G Clavenna, G Zuccari - Drugs Under Experimental and …, 1989 - europepmc.org
The effect of esaprazole, a new antiulcer compound endowed with gastro-protective properties, on rat gastric mucus was investigated after acute oral administration. Both soluble (…
Number of citations: 1 europepmc.org
F LUZZANI, G CLAVENNA, G ZUCCARI - researchgate.net
The effect of esaprazole, a new antiulcer compound endowed with gastro-protective properties, on rat gastric mucus was investigated after acute oral administration. Both soluble (…
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.